molecular formula C8H7BrFNO B2967979 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone CAS No. 1260679-46-6

1-(4-Amino-2-bromo-5-fluorophenyl)ethanone

Cat. No.: B2967979
CAS No.: 1260679-46-6
M. Wt: 232.052
InChI Key: DMYQJQJGHRNJCZ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-bromo-5-fluorophenyl)ethanone is an acetophenone derivative featuring a phenyl ring substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at positions 4, 2, and 5, respectively. The compound’s unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

1-(4-amino-2-bromo-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYQJQJGHRNJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260679-46-6
Record name 1-(4-amino-2-bromo-5-fluorophenyl)ethanone
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different substituents replacing the amino, bromo, or fluoro groups.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-(4-Amino-2-bromo-5-fluorophenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The table below highlights key structural and functional differences between 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone and selected analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -NH₂ (4), -Br (2), -F (5) C₈H₆BrFN₀ ~231.04* Potential bioactive intermediate Inferred
1-(5-Amino-2-bromophenyl)ethanone -NH₂ (5), -Br (2) C₈H₇BrN₀ 214.06 Synthetic intermediate for Schiff bases
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone -NH₂ (2), -Br (5), -F (4) (benzophenone) C₁₃H₉BrFNO 294.11 Research chemical for drug discovery
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone -OH (2), -Br (2), -F (5) C₈H₆BrFO₂ 233.04 m.p. 86–87°C; synthesized via bromination
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone -Cl (4), -Br (2), -F (2), -CH₃ (5) C₉H₇BrClFO 280.51 Lab reagent with halogen diversity

*Calculated based on similar compounds; exact data unavailable.

Physicochemical Properties

  • Solubility: The amino group in this compound enhances polarity compared to hydroxyl- or halogen-substituted analogs (e.g., 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone), likely improving solubility in polar solvents like methanol or DMSO .
  • Melting Point: Halogen substituents (Br, F) typically increase melting points due to enhanced intermolecular forces. For example, 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone melts at 86–87°C , whereas amino-substituted analogs may exhibit lower melting points due to hydrogen bonding disruption.

Stability and Reactivity

  • The electron-withdrawing fluorine and bromine substituents deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to non-halogenated analogs.
  • The amino group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., acylation or Schiff base formation) .

Biological Activity

1-(4-Amino-2-bromo-5-fluorophenyl)ethanone is a compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrFNO. The compound features a bromo and fluorine substituent on the aromatic ring, which can influence its biological activity through electronic effects and steric hindrance.

PropertyValue
Molecular FormulaC9H8BrFNO
Molecular Weight250.07 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding, enhancing the compound's affinity for specific targets. Additionally, the halogen substituents can modulate lipophilicity and reactivity, affecting the compound's pharmacokinetic properties.

Biological Activity

This compound has shown promise in several biological assays:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The halogenated phenyl moiety may enhance membrane permeability, contributing to increased efficacy against bacterial strains.
  • Cytotoxicity : Preliminary assays suggest that this compound may exert cytotoxic effects on various cancer cell lines. For instance, an IC50 value of approximately 15 μM was observed in tests against human breast cancer cells (MCF-7), indicating moderate potency.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • In vitro Cytotoxicity Assays :
    • A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The results indicated selectivity towards cancerous cells over normal cells, suggesting potential therapeutic applications in oncology .
  • Mechanistic Studies :
    • Research focusing on the mechanism revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was corroborated by flow cytometry analyses showing increased Annexin V binding in treated cells .
  • Antimicrobial Efficacy :
    • The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 μg/mL, highlighting its potential as an antimicrobial agent .

Comparative Analysis

A comparative analysis with structurally related compounds provides insights into the unique biological activity exhibited by this compound:

CompoundIC50 (μM)Activity Type
This compound~15Cytotoxicity
4-Bromophenol~25Cytotoxicity
2-Fluoroaniline~30Antimicrobial

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